2-[(8S,9R)-9-hydroxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl 3-methylbut-2-enoate
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Overview
Description
9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is a natural product derived from the plant Cnidium monnieri. It is a coumarin derivative with a molecular formula of C19H20O6 and a molecular weight of 344.4 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol typically involves the extraction from natural sources such as Cnidium monnieri. The extraction process includes solvent extraction using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, or acetone . The compound can also be synthesized through chemical reactions involving the hydroxylation and esterification of precursor molecules under controlled conditions.
Industrial Production Methods
Industrial production of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is primarily focused on optimizing the extraction process from natural sources. This involves large-scale solvent extraction, followed by purification techniques such as chromatography to isolate the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-O-senecioyl-8,9-dihydrooroselol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters or ethers depending on the substituent introduced.
Scientific Research Applications
9-Hydroxy-O-senecioyl-8,9-dihydrooroselol has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects through pathways related to inflammation and oxidative stress. The compound’s hydroxyl group plays a crucial role in its biological activity by participating in hydrogen bonding and redox reactions .
Comparison with Similar Compounds
Similar Compounds
Oroselol: A related coumarin derivative with similar structural features.
Senecioyl derivatives: Compounds with the senecioyl functional group, exhibiting similar biological activities.
Uniqueness
9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is unique due to its specific hydroxylation pattern and the presence of the senecioyl group, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research .
Properties
Molecular Formula |
C19H20O6 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[(8S,9R)-9-hydroxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl 3-methylbut-2-enoate |
InChI |
InChI=1S/C19H20O6/c1-10(2)9-14(21)25-19(3,4)18-16(22)15-12(23-18)7-5-11-6-8-13(20)24-17(11)15/h5-9,16,18,22H,1-4H3/t16-,18+/m1/s1 |
InChI Key |
MLVGNKLKRAKEBJ-AEFFLSMTSA-N |
Isomeric SMILES |
CC(=CC(=O)OC(C)(C)[C@@H]1[C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)C |
Canonical SMILES |
CC(=CC(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)C |
Origin of Product |
United States |
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